molecular formula C12H13N3O4S B2393284 1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole CAS No. 868212-89-9

1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole

Cat. No.: B2393284
CAS No.: 868212-89-9
M. Wt: 295.31
InChI Key: JQBUWGFDJYVBCO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole is a complex organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a 2,3-dimethyl-4-nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components . These interactions can lead to various biological effects, including antimicrobial and antiviral activities.

Comparison with Similar Compounds

1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-9(2)12(5-4-11(8)15(16)17)20(18,19)14-7-6-13-10(14)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBUWGFDJYVBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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